N-(2,3-Dimethoxyphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-acetoacetanilid is an organic compound with the molecular formula C12H15NO4 and a molar mass of 237.25 g/mol . It is a derivative of acetoacetanilide, characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-acetoacetanilid can be synthesized from 1-butene-1,3-dione and 2,3-dimethoxyaniline . The reaction typically occurs in benzene at 100°C, yielding the desired product with a 67% efficiency . The process involves the acetoacetylation of 2,3-dimethoxyaniline, followed by purification steps to isolate the final compound.
Industrial Production Methods
While specific industrial production methods for 2,3-dimethoxy-acetoacetanilid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-acetoacetanilid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions not occupied by methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2,3-Dimethoxy-acetoacetanilid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pigments and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-acetoacetanilid involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and acetoacetyl moiety play crucial roles in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Acetoacetanilide: A closely related compound with similar structural features but lacking the methoxy groups.
2,3-Dimethoxybenzamide: Another compound with methoxy groups at the same positions but different functional groups.
Uniqueness
2,3-Dimethoxy-acetoacetanilid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
365242-41-7 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C12H15NO4/c1-8(14)7-11(15)13-9-5-4-6-10(16-2)12(9)17-3/h4-6H,7H2,1-3H3,(H,13,15) |
InChI Key |
GNCWGAFYYGBQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.